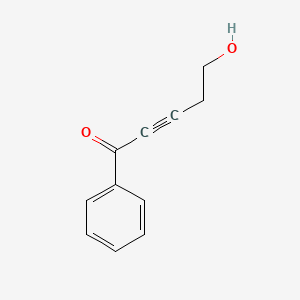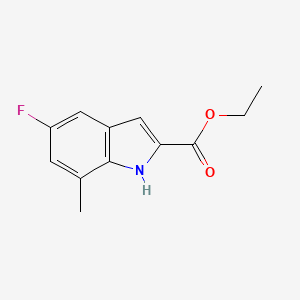
Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 5-position, a methyl group at the 7-position, and an ethyl ester group at the 2-position of the indole ring. These substitutions confer unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-fluoro-7-methylindole, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.
Next, the indole derivative undergoes esterification. The carboxylation at the 2-position can be achieved using a Vilsmeier-Haack reaction, where the indole is treated with DMF and POCl3 to form the formylated intermediate, followed by oxidation to the carboxylic acid. Finally, esterification with ethanol in the presence of a dehydrating agent like sulfuric acid yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indole core is crucial in studying biological processes, including enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include anticancer, antiviral, and antimicrobial activities due to the indole scaffold’s known bioactivity.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate exerts its effects involves interactions with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The fluorine and methyl substitutions may enhance binding affinity or selectivity, influencing the compound’s biological activity. Pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-fluoro-1H-indole-2-carboxylate: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical properties.
Ethyl 7-methyl-1H-indole-2-carboxylate: Lacks the fluorine atom, potentially reducing its reactivity and specificity.
5-Fluoro-1H-indole-2-carboxylic acid: The absence of the ethyl ester group may alter its solubility and reactivity.
The unique combination of fluorine, methyl, and ethyl ester groups in this compound distinguishes it from these similar compounds, potentially offering enhanced or unique biological activities and chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C12H12FNO2 |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Clé InChI |
DHVYCVXGTYYXDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)

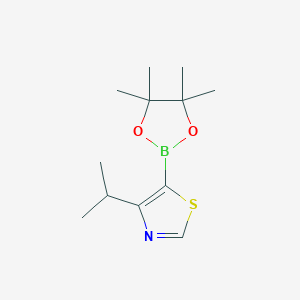
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)



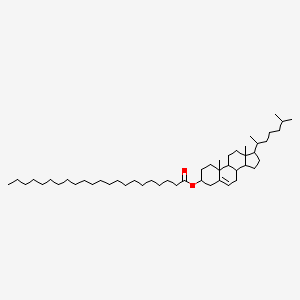
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
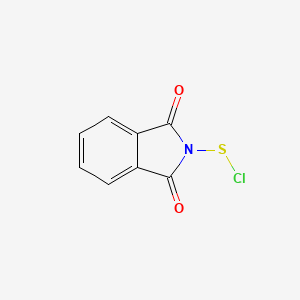

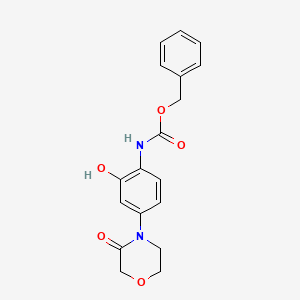
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
